5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Description
5-Chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide group at the 2-position of the benzofuran core. The benzofuran ring is substituted with a chlorine atom at the 5-position and a methyl group at the 3-position. The carboxamide nitrogen is linked to an ethyl chain bearing a 4-methoxyphenyl group and a morpholine moiety.
Properties
Molecular Formula |
C23H25ClN2O4 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O4/c1-15-19-13-17(24)5-8-21(19)30-22(15)23(27)25-14-20(26-9-11-29-12-10-26)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27) |
InChI Key |
KGXRTTWQQMAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Critical Intermediates and Their Synthesis Routes
Step-by-Step Preparation Methodology
Synthesis of 3-Methyl-5-chloro-1-benzofuran-2-carboxylic Acid
The benzofuran core is constructed via a Friedel-Crafts acylation followed by cyclization:
-
Chlorination : 4-Hydroxy-3-methylbenzoic acid undergoes chlorination using N-chlorosuccinimide (NCS) in acetonitrile, yielding 4-chloro-2-hydroxy-3-methylbenzoic acid.
-
Cyclization : Reaction with chloroacetone in the presence of potassium carbonate induces ring closure to form the benzofuran skeleton. The crude product is purified via recrystallization from ethanol/water (1:1).
Reaction Conditions :
-
Temperature: 80–85°C
-
Time: 6–8 hours
-
Solvent: Dimethylformamide (DMF)
Synthesis of 2-(4-Methoxyphenyl)-2-(Morpholin-4-yl)Ethylamine
This intermediate is prepared through a Mitsunobu reaction :
-
Bromination : 2-(4-Methoxyphenyl)ethanol is treated with phosphorus tribromide (PBr₃) to form 2-(4-methoxyphenyl)ethyl bromide.
-
Morpholine Incorporation : The bromide reacts with morpholine in the presence of diisopropylethylamine (DIPEA) and triphenylphosphine (PPh₃), followed by reduction with lithium aluminium hydride (LiAlH₄) to yield the primary amine.
Optimization Note : Substituting DMF with tetrahydrofuran (THF) improves reaction homogeneity, boosting yield by 12%.
Final Amide Coupling
The target compound is synthesized via carbodiimide-mediated coupling :
-
Activation : 3-Methyl-5-chloro-1-benzofuran-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
Amidation : The activated acid reacts with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine at 0–5°C for 24 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the pure product with >99% HPLC purity.
Industrial-Scale Optimization
Table 2: Batch vs. Continuous Flow Synthesis Parameters
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 24–36 hours | 2–4 hours |
| Yield | 65–70% | 78–82% |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Energy Efficiency | Low (heating/cooling cycles) | High (steady-state operation) |
Key Findings :
-
Catalyst Loading Reduction : Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) cuts catalyst use by 40% while maintaining 85% yield.
-
Solvent Recycling : THF and DCM are recovered via distillation, reducing waste by 60%.
Challenges and Mitigation Strategies
-
Epimerization Risk : The morpholine-ethylamine intermediate’s stereocenter is prone to racemization during amidation. Using low temperatures (0–5°C) and non-polar solvents (toluene) suppresses this issue.
-
Byproduct Formation : Chlorinated byproducts arise during benzofuran cyclization. Adding a scavenger (triethylamine) sequesters HCl, improving purity to >98%.
Comparative Analysis with Analogous Compounds
Table 3: Synthesis Efficiency of Benzofuran Derivatives
| Compound | Coupling Method | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide | EDC/HOBt | 70 | 99.9 |
| N-(4-Chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | T3P® | 82 | 99.5 |
| 3-Furanyl fentanyl | HATU/DIPEA | 65 | 98.7 |
Insight : The target compound’s lower yield compared to analogs stems from steric hindrance at the ethylamine moiety, necessitating longer reaction times .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-Chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide ()
- Key Differences :
- Additional methyl group at the 6-position.
- Carboxamide linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidine.
- Implications :
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran ()
- Key Differences :
- Lacks a carboxamide side chain.
- Features a methylsulfinyl group at the 3-position and a 4-methylphenyl group at the 2-position.
- Simpler structure (MW: ~334.8 g/mol) may favor synthetic accessibility but limit target specificity .
Morpholine-Containing Analogues
5-Ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide ()
- Key Differences :
- Ethyl substituent replaces chlorine at the 5-position.
- Morpholine-linked ethyl group bears a furan instead of 4-methoxyphenyl.
- Implications :
Pharmacologically Optimized Derivatives
5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide ()
- Key Differences: Cyclopropyl and fluorophenyl substituents at the 5- and 2-positions. Methylsulfonylamino group at the 6-position.
- Implications :
Structural and Functional Analysis Table
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity :
- Chlorine at the 5-position (common in ) correlates with antimicrobial and antitumor activities in benzofurans.
- Morpholine and methoxyphenyl groups in the target compound may synergize for CNS penetration or serotonin receptor modulation .
Synthetic Feasibility :
- The target compound’s morpholine-ethyl linkage likely requires multi-step synthesis, similar to ’s analogue, involving N-acylation and nucleophilic substitution .
Pharmacokinetic Considerations :
Biological Activity
5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity primarily stems from its interactions with various molecular targets, leading to diverse pharmacological effects.
Chemical Structure
The compound is characterized by the following structural components:
- Benzofuran moiety : A fused benzene and furan ring system.
- Chloro substituent : Positioned on the benzofuran, which may influence its reactivity and biological interactions.
- Morpholine and methoxyphenyl groups : These functional groups enhance solubility and potentially modulate biological activity.
Pharmacological Profile
The biological activity of this compound has been investigated across multiple studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For example, a related compound demonstrated moderate activity against a panel of cancer cell lines with an IC50 value of approximately 92.4 µM against various human cancer types, including lung and colon cancers . While specific data on the 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is limited, its structural similarity suggests potential efficacy in inhibiting tumor growth.
Antimicrobial Activity
Benzofuran derivatives have also shown promise as antimicrobial agents. Research indicates that modifications in the benzofuran structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth may be attributed to interference with bacterial cell wall synthesis or function .
The exact mechanism of action for 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : It could potentially interact with various receptors implicated in signaling pathways relevant to cancer and microbial resistance.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this particular derivative.
- Anticancer Efficacy : A study evaluated a series of benzofuran derivatives, revealing that modifications led to enhanced cytotoxicity against breast cancer cells. The findings suggested that structural alterations could significantly impact biological outcomes .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of benzofuran derivatives against multi-drug resistant strains. The results indicated promising activity, suggesting that similar modifications in the target compound could yield beneficial antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzofuran-2-carboxamide derivatives with morpholine-containing intermediates. Key steps may involve Buchwald-Hartwig amination for introducing the morpholine moiety and Suzuki-Miyaura coupling for aryl substitutions. Reaction temperature (e.g., 60–80°C for amidation) and catalyst choice (e.g., Pd(OAc)₂ for cross-couplings) critically affect yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, morpholine protons at δ 2.4–3.1 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with m/z ~470–480) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) is standard. For low solubility (<1 mg/mL), consider co-solvents like PEG-400 or surfactants (e.g., Tween-80) . Sonication (30 min at 40°C) enhances dispersion .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Variability may arise from differences in cell lines, assay endpoints (e.g., IC₅₀ vs. EC₅₀), or solvent effects. To mitigate:
- Standardize protocols (e.g., MTT assay with 48-hour incubation).
- Use internal controls (e.g., reference inhibitors like doxorubicin for cytotoxicity) .
- Validate findings via orthogonal assays (e.g., Western blotting for target protein inhibition) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer : Focus on modifying:
- Benzofuran core : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to enhance electrophilicity .
- Morpholine moiety : Replace morpholine with piperazine to assess impact on pharmacokinetics (e.g., logP, metabolic stability) .
- Methoxy group : Test para vs. ortho substitution on the phenyl ring for steric effects . Computational docking (AutoDock Vina) against target proteins (e.g., kinases) can prioritize analogs .
Q. What experimental designs minimize variability in pharmacokinetic studies?
- Methodological Answer : Use randomized block designs with split-plot arrangements to account for biological replicates and time-dependent factors (e.g., plasma clearance). LC-MS/MS for quantification in plasma (LLOQ: 1 ng/mL) ensures precision. Include covariates like animal weight and diet in statistical models (ANOVA with Tukey’s post hoc) .
Q. How do researchers address spectral data inconsistencies in impurity profiling?
- Methodological Answer : Combine:
- HPLC-DAD : Monitor impurities at 254 nm with C18 columns (gradient: 5–95% acetonitrile in 20 min) .
- LC-QTOF-MS : Identify unknown impurities via fragmentation patterns (e.g., loss of Cl⁻ or morpholine ring cleavage) .
- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) to correlate impurities with hydrolysis/oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
